2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride
Description
2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol; dihydrochloride is a bicyclic heterocyclic compound featuring a seven-membered cyclohepta[c]pyrazole core fused with an ethanol moiety. Its structural uniqueness lies in the combination of a strained cycloheptane ring, a pyrazole nitrogen-rich system, and a polar ethanol group, which may influence hydrogen bonding and pharmacokinetic properties .
Properties
IUPAC Name |
2-(4-amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c11-9-3-1-2-4-10-8(9)7-12-13(10)5-6-14;;/h7,9,14H,1-6,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJSMZFMFQZIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NN2CCO)C(C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol; dihydrochloride , with the CAS number 2287317-27-3 , is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 268.18 g/mol
- Structure : The compound features a tetrahydro-cycloheptapyrazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2287317-27-3 |
| Molecular Formula | CHClNO |
| Molecular Weight | 268.18 g/mol |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds structurally related to 2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol have been shown to inhibit pathways associated with tumor growth. For example, pyrazole derivatives have demonstrated inhibitory activity against BRAF(V600E), a common mutation in melanoma cells, and EGFR, which is critical in various cancers .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of pyrazole derivatives. In vitro studies have shown that certain pyrazole compounds exhibit significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Neuroprotective Effects
Pyrazole compounds have also been investigated for their neuroprotective effects. Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
The biological activities of 2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol are attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in cancer progression and inflammation.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, providing neuroprotective effects.
- Antioxidant Activity : The presence of amino groups in the structure contributes to antioxidant properties, which can mitigate cellular damage.
Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that modifications to the pyrazole ring can enhance antitumor activity. The specific compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor effects .
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of a related pyrazole compound was assessed against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL for S. aureus, suggesting strong antibacterial properties .
Study 3: Neuroprotection
A recent examination of neuroprotective effects revealed that the compound could significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Cyclohepta[c]pyrazole vs. Cyclohepta[b]thiophene: The target compound’s cyclohepta[c]pyrazole core differs from N-benzyl-N-(2-hydroxyethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide (), which replaces pyrazole with thiophene.
Cyclohepta vs. Smaller Rings :
Compared to five-membered pyrazole derivatives (e.g., hydroxyzine dihydrochloride in ), the seven-membered cycloheptane ring introduces conformational strain and flexibility. This may affect binding pocket compatibility in enzyme targets, as seen in cyclohepta[b]thiophene derivatives (), where chair conformations and planar deviations influence crystal packing .
Functional Group Variations
- Ethanol vs. Thiazole/Thiophene Moieties: The ethanol group in the target compound contrasts with 2-(4-(dimethylamino)pyrazol-1-yl)-4-methylthiazole dihydrochloride (), which features a thiazole ring. Thiazole’s aromaticity and sulfur atom may enhance metabolic stability but reduce solubility compared to the ethanol group’s hydrophilic nature .
- Dihydrochloride Salt vs. Free Bases: Hydroxyzine dihydrochloride () demonstrates that dihydrochloride salts improve aqueous solubility, critical for oral bioavailability. This aligns with the target compound’s salt form, contrasting with neutral analogs like 2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (), which relies on intramolecular hydrogen bonds (O–H···N) for stability .
Key Comparative Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
